Caffeine citrate

Descripción general

Descripción

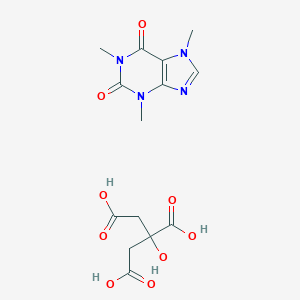

El citrato de cafeína es un compuesto formado por la combinación de cafeína y ácido cítrico. Se utiliza comúnmente en el ámbito médico, particularmente para tratar la apnea en bebés prematuros. La cafeína, un estimulante del sistema nervioso central, es conocida por su presencia en el café, el té y diversas bebidas energéticas. Cuando se combina con ácido cítrico, forma citrato de cafeína, que es más soluble en agua y, por lo tanto, más fácil de administrar en entornos médicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El citrato de cafeína se prepara combinando cafeína anhidra con ácido cítrico monohidratado y citrato de sodio dihidratado. La reacción generalmente implica disolver la cafeína en agua, seguida de la adición de ácido cítrico y citrato de sodio. La mezcla se calienta luego para asegurar la disolución completa y la reacción, lo que da como resultado la formación de cocristales de citrato de cafeína .

Métodos de Producción Industrial

En entornos industriales, la preparación del citrato de cafeína implica pasos similares pero a mayor escala. El proceso incluye un control preciso de la temperatura, el pH y la concentración para garantizar la pureza y la estabilidad del producto final. El uso de soluciones tampón, como citrato-citrato de sodio, ayuda a mantener el pH dentro de un rango específico, asegurando la estabilidad de la solución de citrato de cafeína .

Análisis De Reacciones Químicas

Tipos de Reacciones

El citrato de cafeína experimenta diversas reacciones químicas, que incluyen:

Oxidación: La cafeína puede oxidarse para formar varios metabolitos, como la teobromina y la paraxantina.

Reducción: Aunque menos común, la cafeína puede sufrir reducción en condiciones específicas.

Sustitución: La cafeína puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se pueden utilizar en condiciones controladas.

Sustitución: Los nucleófilos fuertes como el metóxido de sodio pueden facilitar las reacciones de sustitución.

Principales Productos Formados

Oxidación: Teobromina, paraxantina y otros derivados de metilxantina.

Reducción: Formas reducidas de cafeína, aunque menos comunes.

Sustitución: Diversos derivados de xantina sustituidos.

Aplicaciones Científicas De Investigación

Treatment of Apnea of Prematurity (AOP)

Overview:

Caffeine citrate is the standard pharmacological treatment for AOP, a common condition in premature infants characterized by pauses in breathing. It acts as a respiratory stimulant, enhancing the respiratory drive and reducing the frequency of apnea episodes.

Research Findings:

- A study involving 247 neonates demonstrated that after administration of this compound, there was a significant reduction in apnea events from a baseline average of 3.9 events (p < 0.001) .

- Another prospective trial showed that early initiation of this compound effectively decreased the duration of respiratory support and length of stay in the Neonatal Intensive Care Unit (NICU) .

Table 1: Summary of this compound Efficacy in AOP

| Study | Sample Size | Outcome | Findings |

|---|---|---|---|

| 247 | Apnea events | Significant reduction post-treatment | |

| 54 | Respiratory support duration | Reduced duration with early treatment |

Off-Label Use in Adult Respiratory Conditions

Overview:

Recent studies have explored the use of this compound beyond neonatal care, particularly for adults with conditions like Acquired Central Hypoventilation Syndrome (ACHS).

Case Studies:

- In one case series, two patients with ACHS were successfully liberated from mechanical ventilation after receiving this compound without adverse effects. The first patient regained spontaneous breathing after 12 days on a regimen of oral this compound, while the second patient improved within two days .

Potential Role in Preventing Necrotizing Enterocolitis (NEC)

Overview:

Research has also investigated the association between this compound therapy and the incidence of NEC, a serious gastrointestinal condition affecting premature infants.

Findings:

- A retrospective case-control study indicated that neonates treated with this compound had a lower incidence of NEC compared to those who were not treated . This suggests a potential protective effect, although further studies are warranted to establish causality.

Impact on Bronchopulmonary Dysplasia (BPD)

Overview:

BPD is a chronic lung disease commonly seen in premature infants. This compound has been evaluated for its potential to mitigate this condition.

Research Insights:

- Early caffeine therapy has been shown to reduce BPD rates and improve overall respiratory outcomes in preterm infants . The compound's ability to enhance lung function and reduce inflammation is believed to contribute to these benefits.

Pharmacokinetics and Safety Profile

Dosing Considerations:

The dosing regimen for this compound varies based on clinical indications:

- For AOP, typical dosing starts with a loading dose followed by maintenance doses tailored to the infant's weight and clinical response .

- In adult applications, dosing may differ significantly and requires careful monitoring due to potential side effects.

Safety Data:

this compound is generally considered safe when used appropriately. In studies involving neonates, plasma concentrations remained within therapeutic ranges despite higher-than-recommended dosages being administered .

Mecanismo De Acción

El citrato de cafeína ejerce sus efectos principalmente a través del antagonismo de los receptores de adenosina, específicamente los subtipos A1 y A2A. Al bloquear estos receptores, la cafeína evita los efectos inhibitorios de la adenosina sobre el sistema nervioso central, lo que lleva a un aumento de la alerta y la estimulación de los centros respiratorios en el cerebro. Este mecanismo es particularmente beneficioso en el tratamiento de la apnea de la prematuridad, ya que mejora el impulso respiratorio y reduce la frecuencia de los episodios de apnea .

Comparación Con Compuestos Similares

Compuestos Similares

Teofilina: Otra metilxantina utilizada para afecciones respiratorias pero con una ventana terapéutica más estrecha.

Teobromina: Se encuentra en el chocolate, tiene efectos estimulantes más leves en comparación con la cafeína.

Paraxantina: Un metabolito de la cafeína con propiedades estimulantes similares

Unicidad del Citrato de Cafeína

El citrato de cafeína es único debido a su mayor solubilidad y facilidad de administración, lo que lo hace particularmente adecuado para aplicaciones médicas. Su capacidad para estimular el sistema nervioso central y los centros respiratorios de manera más efectiva que otras metilxantinas lo convierte en la opción preferida para tratar la apnea de la prematuridad .

Actividad Biológica

Caffeine citrate, a combination of caffeine and citric acid, is primarily utilized for its respiratory stimulant properties, particularly in neonates suffering from apnea of prematurity (AOP). This compound operates by antagonizing adenosine receptors, thereby enhancing respiratory drive and promoting pulmonary function. The following sections delve into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its biological effects primarily through the inhibition of adenosine receptors A1 and A2A. This competitive binding leads to several physiological responses:

- Increased Respiratory Rate: Caffeine stimulates respiratory centers in the brain, enhancing the rate and depth of breathing.

- Improved Pulmonary Blood Flow: It increases pulmonary blood flow and enhances the sensitivity of chemoreceptors to carbon dioxide levels.

- Neurological Stimulation: By blocking adenosine's inhibitory effects, caffeine enhances neuronal excitability and neurotransmitter release.

Pharmacokinetics

This compound is rapidly absorbed when administered orally, with minimal first-pass metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life at Birth | 100 hours |

| Half-life at 29 weeks GA | Approximately 5 hours |

| Metabolism | Primarily via CYP1A2 enzyme |

| Excretion | 86% excreted unchanged in urine |

The metabolism of this compound is significantly influenced by the maturation of neonates, with older infants showing a marked decrease in half-life as they age .

Clinical Efficacy

This compound has been extensively studied for its effectiveness in treating AOP. Notable findings from clinical trials include:

- In a multicenter trial involving 85 preterm infants (28-32 weeks gestation), this compound reduced apnea episodes by over 50% within six days compared to placebo (p<0.05) and was effective in eliminating apnea episodes .

- A prospective study indicated that early administration of this compound significantly decreased the duration of respiratory support required in preterm infants, leading to shorter NICU stays without increased complications .

Case Studies

- Case Study on Acquired Central Hypoventilation Syndrome (ACHS):

- Long-term Outcomes:

Safety Profile

This compound is generally well-tolerated among neonates and adults alike. Common adverse effects include:

- Mild restlessness

- Vomiting

- Functional cardiac symptoms

Serious adverse events are rare but can occur; thus, monitoring is essential during treatment .

Propiedades

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQXSQPPHJPGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046938 | |

| Record name | Caffeine, citrated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-22-7 | |

| Record name | Caffeine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeine, citrated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine, citrated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does caffeine citrate exert its therapeutic effect in managing apnea of prematurity?

A: this compound primarily acts as an adenosine receptor antagonist. [, , ] It competitively binds to adenosine A1 and A2A receptors, effectively inhibiting their activation. [] This inhibition leads to several downstream effects that contribute to its therapeutic benefits in AOP:

- Stimulation of the Central Nervous System: this compound stimulates the central respiratory drive, enhancing the regularity of breathing. [, , , ]

- Increased Respiratory Drive: this compound stimulates respiratory centers in the brain, leading to an increase in respiratory rate and minute volume. [, , ]

- Improved Diaphragmatic Activity: Research suggests that this compound enhances the electrical activity of the diaphragm, the primary muscle responsible for breathing. [] This leads to more efficient and forceful breaths.

- Enhanced Pulmonary Function: Studies indicate that this compound can improve lung function in preterm infants, contributing to better oxygenation and ventilation. [, , , ]

Q2: Does this compound impact cytokine profiles in preterm infants with apnea?

A: Research suggests that the preventive use of this compound in preterm infants with apnea may lead to a reduction in the levels of certain cytokines, such as IL-6 and IL-8. [] These cytokines are associated with inflammation and may contribute to the development of bronchopulmonary dysplasia (BPD).

Q3: Can this compound protect against brain injury in neonatal rats?

A: Research suggests this compound may offer protection against brain white matter damage in neonatal rats following hypoxic-ischemic brain injury and infection. [, ] The proposed mechanism involves the down-regulation of adenosine A1 receptor expression and inhibition of inflammatory responses and apoptosis. [, ]

Q4: What is the molecular structure and formula of this compound?

A4: this compound is a salt formed by combining caffeine and citric acid.

Q5: What are the molecular weight and spectroscopic characteristics of this compound?

A5: Research typically focuses on the pharmacological aspects of this compound rather than in-depth spectroscopic analyses. For detailed information on these characteristics, refer to specialized chemical databases and resources.

A5: The provided research focuses on the clinical applications of this compound in managing AOP. Consequently, it doesn't delve into aspects like material compatibility, catalytic properties, or computational modeling. These areas might be relevant for other applications of this compound and require further investigation.

Q6: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of this compound?

A6: While the research provided doesn't elaborate on specific formulation strategies for this compound, various approaches can be employed to optimize drug delivery and enhance bioavailability:

Q7: What are the potential long-term effects of this compound exposure in preterm infants?

A: While this compound has shown significant short-term benefits in managing AOP, long-term neurodevelopmental outcomes require further investigation. [, ] Several studies are currently underway to assess the potential long-term effects of caffeine exposure during the neonatal period. [, ]

Q8: Are there specific SHE regulations concerning the manufacturing and handling of this compound for pharmaceutical use?

A8: Yes, stringent SHE regulations and Good Manufacturing Practices (GMP) are in place to ensure the quality, safety, and efficacy of pharmaceuticals, including this compound. These regulations cover all aspects of production, from raw material sourcing to final product distribution.

A8: While these aspects are highly relevant in drug development, the provided research predominantly focuses on the clinical application and safety of this compound in AOP management. Consequently, it doesn't provide in-depth insights into these areas.

Q9: What are the known adverse effects associated with this compound use in preterm infants?

A9: Although generally considered safe, this compound can potentially lead to adverse effects in preterm infants. Some reported side effects include:

- Tachycardia: this compound can increase heart rate, and some studies have reported a higher incidence of tachycardia in infants receiving higher doses. [, , ]

- Feeding Intolerance: Some infants may experience feeding difficulties or intolerance to this compound. [, ]

- Other Side Effects: Less common side effects include restlessness, vomiting, and electrolyte disturbances. [, ]

A9: The provided research doesn't offer detailed information regarding the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, or biodegradability of this compound. These aspects might be relevant for understanding its broader biological effects and warrant further investigation.

Q10: Are there any alternative treatments to this compound for apnea of prematurity?

A10: While this compound is the current mainstay treatment for AOP, alternative or adjunct therapies have been explored:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.